molecular formula C13H13FO3 B1323800 cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-15-3

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323800
M. Wt: 236.24 g/mol
InChI Key: YWYRHYHQPXIURO-WDEREUQCSA-N
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Description

“Cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-15-3 and a molecular weight of 236.24 . The IUPAC name for this compound is (1R,2S)-2-(3-fluorobenzoyl)cyclopentanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H13FO3 . It is not chirally pure as it contains a mixture of enantiomers .

Scientific Research Applications

Analytical Chemistry Applications

  • Method Development for Metabolite Detection

    A method involving solid-phase extraction followed by gas chromatography-tandem mass spectrometry was developed to determine various metabolites, including similar cyclopropane carboxylic acids, in human urine. This method aids in monitoring exposure to synthetic pyrethroids (Arrebola et al., 1999).

  • Separation of Isomers

    High-performance liquid chromatography was used to separate isomers of similar compounds like cis- and trans-2-amino-cyclopentane-1-carboxylic acids. This technique is essential for analyzing the stereochemistry of these compounds (Péter & Fülöp, 1995).

Synthetic Chemistry Applications

  • Synthesis of Dihydropyrimidin-4(3H)-one Enantiomers

    Research on the synthesis of dihydropyrimidin-4(3H)-one enantiomers from racemic cis-2-amino-1-cyclopentane-carboxylic acid highlights the potential of cyclopentane-carboxylic acids in creating stereochemically complex molecules (Szakonyi et al., 1998).

  • Synthesis of Antibiotics

    A study demonstrated the synthesis of cispentacin, an antifungal antibiotic, using a cyclopentane-carboxylic acid derivative. This shows the utility of cyclopentane-carboxylic acids in pharmaceutical synthesis (Davies et al., 1994).

Biochemical Research

  • Exploring Isosteres for Drug Design

    Cyclopentane-1,3-diones, structurally similar to cyclopentane-carboxylic acids, were studied as potential carboxylic acid isosteres. This research could inform the use of cyclopentane-carboxylic acid derivatives in designing more effective drugs (Ballatore et al., 2011).

  • In Vivo Studies on Antiviral Effects

    RWJ-270201, a compound structurally related to cyclopentane-carboxylic acids, demonstrated significant inhibitory effects against influenza virus in mice. This suggests the potential application of cyclopentane-carboxylic acid derivatives in antiviral therapies (Sidwell et al., 2001).

Environmental and Toxicology Studies

  • Monitoring Environmental Exposure: Methods using gas chromatography-mass spectrometry were developed to measure metabolites of pyrethroids, including compounds structurally related to cyclopentane-carboxylic acids, in human urine. This aids in assessing environmental exposure and potential toxicity (Leng & Gries, 2005).

properties

IUPAC Name

(1R,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRHYHQPXIURO-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641314
Record name (1R,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-15-3
Record name (1R,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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